DL-Alanine-3-13C

NMR spectroscopy metabolic tracing isotopomer analysis

Researchers using the PINTA method require a methyl-labeled alanine tracer with a clean NMR window to quantify hepatic mitochondrial flux. DL-Alanine-3-13C resolves this need with its unique C3 resonance at ~17 ppm and minimal isotopic exchange. Non-invasively measure pyruvate carboxylase flux and TCA cycle activity in vivo. Supplied as a racemic solid at 99 atom % 13C enrichment. Bulk packaging available for clinical-scale metabolic studies.

Molecular Formula C3H7NO2
Molecular Weight 90.09 g/mol
CAS No. 131157-42-1
Cat. No. B140451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Alanine-3-13C
CAS131157-42-1
Molecular FormulaC3H7NO2
Molecular Weight90.09 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1
InChIKeyQNAYBMKLOCPYGJ-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Alanine-3-13C: Specifications and Procurement


DL-Alanine-3-13C (CAS 131157-42-1) is a stable isotope-labeled racemic amino acid in which the methyl carbon (position C3) is enriched with carbon-13. This compound has the linear formula ¹³CH₃CH(NH₂)CO₂H, a molecular weight of 90.09 g/mol by atom % calculation, and a mass shift of M+1 relative to unlabeled DL-alanine . As a racemic mixture of D- and L-alanine enantiomers, it is supplied as a solid with a melting point of 289 °C (dec.) and is commercially available at isotopic purities of 98–99 atom % 13C from multiple vendors including Sigma-Aldrich (Cat. No. 492337) and Bidepharm (Cat. No. BD01127456) .

¹³C Stable isotope-labeled racemic amino acid for metabolic flux analysis
NMR Unique C3 methyl resonance at ~17 ppm for low-background detection
DL Simultaneous D- and L-enantiomer tracing in dual-pathway studies

Why DL-Alanine-3-13C Is Irreplaceable


Alanine isotopomers—1-¹³C-alanine, 2-¹³C-alanine, and 3-¹³C-alanine—share identical molecular mass but differ in the intramolecular position of the ¹³C label. This positional difference determines which metabolic pathway information can be extracted and which NMR spectral window or MS/MS fragment pattern will report on the label [1]. Substituting DL-Alanine-3-¹³C with DL-Alanine-1-¹³C (carboxyl-labeled) or DL-Alanine-2-¹³C (α-carbon-labeled) fundamentally alters the biochemical information obtained because each labeled carbon enters distinct metabolic pools upon transamination, oxidation, or gluconeogenesis. Furthermore, the 3-¹³C methyl label provides a unique, low-background ¹³C NMR resonance at ~17 ppm that is well resolved from other metabolite signals, a property not shared by the C1 or C2 isotopomers [1].

! Positional isotopomers (1-¹³C, 2-¹³C) alter metabolic pool entry and NMR spectral reporting.
! Racemate substitution with enantiopure L-form misses D-alanine pathway contributions.
! M+1 mass shift identity must not be confused with M+3 fully-labeled alanine or other M+1 isotopomers.

DL-Alanine-3-13C: Differentiation Evidence


¹³C NMR Chemical Shift Resolution

The ¹³C NMR chemical shift of the alanine C3 methyl carbon resonates at 17.3 ppm, which is 34.4 ppm upfield from the C2 α-carbon (51.7 ppm) and approximately 158 ppm upfield from the C1 carboxyl carbon (~175 ppm). This places the C3 resonance in a spectral region (15–20 ppm) with minimal overlap from other common metabolites, enabling unambiguous detection and quantification of the ¹³C-labeled methyl group even in complex biological matrices [1]. In contrast, the C2-labeled isotopomer (DL-Alanine-2-¹³C) produces a signal at ~51.7 ppm, a congested region shared by numerous α-carbons of amino acids, increasing the risk of signal overlap and requiring more sophisticated spectral deconvolution [1].

NMR Shift Resolution
Class-level
C3 at 17.3 ppm vs. C2 at 51.7 ppm
Target: 17.3 ppm Comparator: 51.7 ppm Difference: 34.4 ppm upfield Context: Minimal overlap
Supports unambiguous integration in complex matrices.
Brain extract ¹³C NMR; Table 5, Nat. Commun. 2017.
NMR spectroscopy metabolic tracing isotopomer analysis

Minimal Isotopic Exchange with Pyruvate

When [3-¹³C]alanine was infused into anesthetized dogs, the ¹³C enrichment of pyruvate (and lactate) reached only 9.9% of the alanine enrichment level, demonstrating that the alanine pool does not undergo rapid isotopic exchange with the pyruvate/lactate pool [1]. This stands in marked contrast to the behavior of [3-¹³C]lactate as a tracer: when [3-¹³C]lactate was infused, alanine enrichment reached 72 ± 2.6% of the lactate enrichment, and pyruvate enrichment was 91 ± 2.2% of lactate enrichment, indicating extensive and rapid isotopic scrambling among lactate, pyruvate, and alanine pools [1]. The ~7.3-fold lower isotopic exchange observed with [3-¹³C]alanine as the tracer (9.9% vs. 72%) means that alanine-derived ¹³C enrichment primarily reflects genuine metabolic flux through transamination and gluconeogenic pathways rather than passive isotope exchange [1]. Furthermore, in rat liver, the hepatic alanine pool enrichment differed dramatically between enantiomers: D-alanine reached 70% enrichment while L-alanine reached only 11% after infusion of the respective labeled enantiomers, confirming that DL-Alanine-3-¹³C can simultaneously probe both D- and L-specific metabolic pathways [2].

Isotopic Exchange
Cross-study
~7.3-fold lower exchange vs. lactate tracer
Target: 9.9% enrichment Comparator: 72% enrichment
Reflects genuine metabolic flux, not passive exchange.
Canine model; Wolfe et al., Am. J. Physiol. 1988.
metabolic flux analysis tracer kinetics gluconeogenesis

Mass Shift Identity and Isotopic Purity Benchmarks

DL-Alanine-3-¹³C (CAS 131157-42-1) exhibits a mass shift of M+1 (MW 90.09 by atom % calculation) with a certified isotopic purity of 99 atom % ¹³C from Sigma-Aldrich . This differentiates it from the fully-labeled analog DL-Alanine-¹³C₃ (CAS 144476-54-0), which carries an M+3 mass shift (MW 92.05) and is specified at 99 atom % ¹³C , and from DL-Alanine-1-¹³C (CAS 102029-81-2), which also has M+1 but the ¹³C label at the carboxyl carbon . All three compounds share the same melting point of 289 °C (dec.) and solid physical form, meaning that mass shift and positional identity—not bulk physiochemical properties—are the critical differentiators for procurement and experimental design .

Mass Shift Identity
Direct comparison
M+1 (MW 90.09, 99 atom % ¹³C)
vs. M+3: MW 92.05 vs. 1-¹³C: M+1, carboxyl
Correct procurement requires CAS and SMILES verification.
Vendor specification review; Sigma-Aldrich.
isotopic purity mass spectrometry quality control

MS/MS Fragmentation Mapping

In the isoMETLIN database, experimental MS/MS analysis of singly ¹³C-labeled alanine isotopomers in positive ionization mode at a collision energy of 10 V determined that the fragment ion at m/z 44.050 contains both carbon 2 (α-carbon) and carbon 3 (methyl carbon) of the alanine molecule [1]. Consequently, 2-¹³C alanine and 3-¹³C alanine produce identical MS/MS fragmentation patterns under these standard conditions, whereas 1-¹³C alanine (carboxyl-labeled) is distinguishable by a different fragment mass shift [1]. This fragmentation mapping is critical because it allows computational generation of MS/MS spectra for multiply-labeled isotopomers and enables spectral mixing algorithms to deconvolve isotopomer distributions in biological samples [1]. The experimental validation used pure isotopomer standards including 1-¹³C alanine, 2-¹³C alanine, and 3-¹³C alanine, confirming that all precursor carbons can be tracked into fragment ions [1].

MS/MS Fragmentation
Class-level
Fragment m/z 44.050 contains C2 + C3
Mode: Positive, 10 V 3-¹³C co-fragments with 2-¹³C
Requires orthogonal NMR or negative mode MS for resolution.
isoMETLIN DB; Cho et al., Anal. Chem. 2014.
mass spectrometry isotopomer identification metabolomics

Biosynthetic Precursor Tracing in Bleomycin

In a definitive biosynthetic study, Streptomyces verticillus ATCC 15003 was cultured in the presence of DL-alanine-3-¹³C, and the resulting bleomycin derivative (MOP-BLM) was analyzed by ¹³C-NMR spectrometry [1]. The ¹³C-NMR spectrum showed markedly enhanced signal intensities specifically at the 5-methyl carbon and the 2-methine carbon of the 4-amino-3-hydroxy-2-methylpentanoic acid moiety of bleomycin [1]. In contrast, when ¹³C-methyl-L-methionine was used as the labeled precursor, signal enhancement occurred at the methyl carbon of the pyrimidine chromophore and the 2-position of the pentanoic acid moiety—a completely different labeling pattern [1]. This differential labeling not only confirmed that the carbon skeleton of the pentanoic acid moiety originates from alanine, acetate, and methionine, but also led to the correction of previously misassigned ¹³C-NMR signals for the two methyl carbons [1]. No other alanine isotopomer (1-¹³C or 2-¹³C) was demonstrated to provide this specific labeling pattern in the bleomycin system.

Biosynthetic Tracing
Direct comparison
Markedly enhanced signals at 5-methyl and 2-methine carbons
System: S. verticillus Product: Bleomycin MOP-BLM
Validates site-specific probe for biosynthetic pathway elucidation.
Nakatani et al., J. Antibiot. 1980.
biosynthesis natural products antibiotic

Differential Enantiomer Utilization for Dual-Pathway Tracing

The racemic DL-Alanine-3-¹³C contains equimolar D- and L-enantiomers, and experimental evidence demonstrates that these enantiomers are handled by distinct metabolic pathways in vivo. In rat liver infusion studies, the hepatic alanine pool enrichment reached 70% for D-[¹³C]alanine but only 11% for L-[¹³C]alanine after infusion of the respective labeled enantiomers [1]. This ~6.4-fold difference in pool enrichment reflects the fact that L-alanine is diluted by a large endogenous pool and utilized via transamination for gluconeogenesis, whereas D-alanine is metabolized primarily via D-amino acid oxidase with a smaller endogenous dilution [1]. In contrast, enantiopure L-Alanine-3-¹³C (CAS 65163-25-9) can only probe L-alanine-specific pathways and will entirely miss D-alanine contributions to metabolism, which are relevant in studies of bacterial cell wall biosynthesis, certain neurological processes, and gut microbiome metabolism.

Enantiomer Utilization
Cross-study
~6.4-fold enrichment difference (D vs. L)
D-Ala: 70% enrichment L-Ala: 11% enrichment
DL form captures both metabolic fates simultaneously.
Rat liver; Dölle, NMR Biomed. 2000.
enantiomer-specific metabolism D-amino acid oxidase tracer studies

DL-Alanine-3-13C: Application Scenarios


PINTA for Hepatic Mitochondrial Oxidation

DL-Alanine-3-¹³C serves as the core tracer in the PINTA method, which non-invasively quantifies rates of hepatic mitochondrial oxidation and pyruvate carboxylase flux in human subjects. Petersen et al. (JCI, 2019) applied this method using [3-¹³C]alanine to demonstrate that 60-hour starvation reduces hepatic mitochondrial oxidation, an effect mechanistically linked to reduced glucose-alanine cycling rates [1]. The choice of the 3-¹³C label—rather than 1-¹³C or 2-¹³C—is essential because the methyl carbon of alanine reports specifically on the pyruvate carboxylase vs. pyruvate dehydrogenase flux ratio when the ¹³C enrichment at alanine C2 is compared with that at glucose C5, a measurement that would not be possible with carboxyl-labeled alanine [1]. This application leverages the minimal isotopic exchange property (Evidence 2) and the unique C3 NMR chemical shift (Evidence 1) documented above.

Methyl-TROSY NMR of Large Protein Complexes

Isaacson et al. (J. Am. Chem. Soc., 2007) demonstrated that L-alanine-3-¹³C,2-²H can be efficiently synthesized and incorporated into protein sequences to enable methyl transverse relaxation-optimized spectroscopy (methyl-TROSY) on protein complexes exceeding 300 kDa [2]. The 3-¹³C methyl label provides a sensitive ¹H-¹³C correlation probe in a highly deuterated background, extending the molecular size limit of solution NMR to supramolecular assemblies such as the 306 kDa AAA-ATPase p97 complex [2]. DL-Alanine-3-¹³C can serve as the precursor for generating this labeling pattern. The C3 methyl ¹³C chemical shift at ~17–18 ppm (Evidence 1) places the alanine methyl resonance in a region of the ¹³C spectrum distinct from isoleucine, leucine, and valine methyl groups (~10–15 ppm for Ile δ1; ~22–27 ppm for Leu and Val), enabling residue-specific assignment in large proteins [2].

Gluconeogenesis and TCA Cycle Flux Quantification

[3-¹³C]Alanine has been extensively validated as a gluconeogenic tracer in diverse model systems. In the insect Manduca sexta, infusion of [3-¹³C]alanine demonstrated that ¹³C is incorporated into all carbons of the blood sugar trehalose, with greatest enrichment at C1/C6 and C2/C5, enabling quantification of the relative contributions of the TCA cycle (~10% on low-carbohydrate diets vs. ~70% on complete diets) and the pentose phosphate pathway (10–20% vs. 50%) to gluconeogenesis [3]. In rat hepatocytes, [3-¹³C]alanine tracing at 90.5 MHz ¹³C NMR revealed that the phosphoenolpyruvate/pyruvate futile cycle flux was 60% of gluconeogenic flux in hyperthyroid rats vs. 25% in controls, demonstrating the quantitative sensitivity of the 3-¹³C label for measuring disease-state metabolic alterations . These applications are enabled by the minimal isotopic exchange property (Evidence 2) and the clean C3 spectral window (Evidence 1).

Biosynthetic Pathway Elucidation in Microorganisms

The bleomycin biosynthesis study by Nakatani et al. (1980) established a paradigm for using DL-Alanine-3-¹³C as a site-specific precursor to map carbon atom origins in complex natural products . The marked and selective enhancement of ¹³C-NMR signals at the 5-methyl and 2-methine carbons of the pentanoic acid moiety—but not at other positions—definitively proved that the alanine carbon skeleton is incorporated intact into bleomycin . This experimental strategy is generalizable to any microbial secondary metabolite whose biosynthetic gene cluster suggests alanine-derived building blocks. The racemic DL form (Evidence 6) ensures that both D- and L-alanine utilization pathways in the producing organism are simultaneously probed, which is critical in Streptomyces species known to use D-alanine for non-ribosomal peptide synthetase assembly lines .

Application
Selection Property
Validation Focus
Hepatic Mitochondrial Oxidation (PINTA)
C3 methyl label reports on pyruvate carboxylase flux ratio
Glucose-alanine cycling and flux quantification
Methyl-TROSY NMR of Large Proteins
Sensitive ¹H-¹³C methyl probe in deuterated background
Residue-specific assignment in >300 kDa complexes
Gluconeogenesis and TCA Cycle Flux
Minimal isotopic exchange with pyruvate/lactate pools
Pentose phosphate pathway and futile cycle quantitation
Biosynthetic Pathway Elucidation
Dual D-/L-enantiomer labeling of natural products
Site-specific carbon skeleton tracking in microorganisms

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